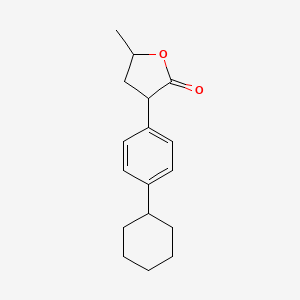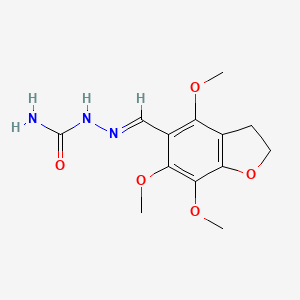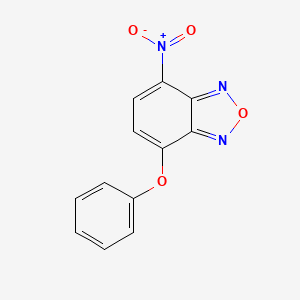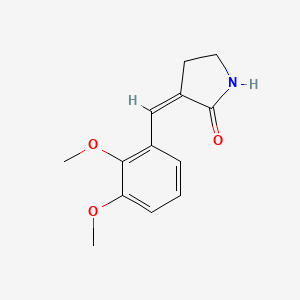
3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one: is an organic compound that belongs to the class of oxolanes It features a cyclohexylphenyl group attached to an oxolane ring, which is a five-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 4-cyclohexylbenzaldehyde, with a reagent that introduces the oxolane ring. This can be done using a Lewis acid catalyst under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyclohexylphenyl group, potentially converting it into different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one can serve as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory or anticancer activity, making it valuable for pharmaceutical research.
Industry: In the materials science field, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
2,6-Di(4-cyclohexylphenyl)anthracene: This compound features cyclohexylphenyl groups attached to an anthracene core and is known for its high thermal stability.
2-(4-Cyclohexylphenyl)propionic acid:
Uniqueness: 3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one is unique due to its oxolane ring structure, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications, distinguishing it from other cyclohexylphenyl derivatives.
Eigenschaften
CAS-Nummer |
76423-58-0 |
|---|---|
Molekularformel |
C17H22O2 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
3-(4-cyclohexylphenyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C17H22O2/c1-12-11-16(17(18)19-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h7-10,12-13,16H,2-6,11H2,1H3 |
InChI-Schlüssel |
SWCIDGUVHRROQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(=O)O1)C2=CC=C(C=C2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B12909684.png)










![3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909747.png)
